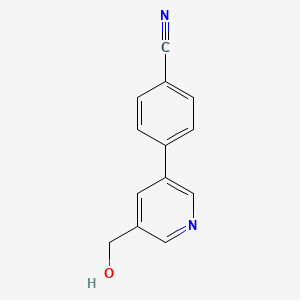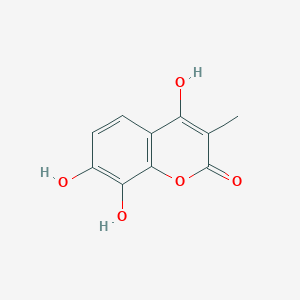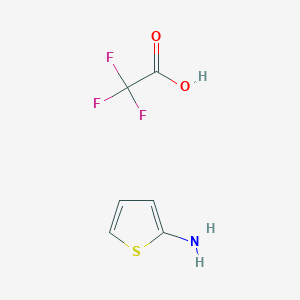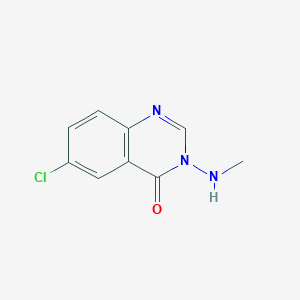
4-Chloro-2-(neopentylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(neopentylthio)pyridine is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the 4-position and a neopentylthio group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(neopentylthio)pyridine typically involves the reaction of 4-chloropyridine with neopentylthiol. The process can be carried out under various conditions, but a common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The raw materials, 4-chloropyridine and neopentylthiol, are readily available and can be sourced from commercial suppliers .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-(neopentylthio)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(neopentylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting microbial infections and inflammatory conditions.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(neopentylthio)pyridine is primarily based on its ability to interact with various molecular targets. The chlorine atom and the neopentylthio group can participate in different types of chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity . The pyridine ring can also act as a ligand, coordinating with metal ions and affecting enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: A halogenated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
4-Chloropyridine: The parent compound of 4-Chloro-2-(neopentylthio)pyridine, used as an intermediate in various chemical reactions.
Uniqueness: this compound is unique due to the presence of the neopentylthio group, which imparts distinct chemical properties and reactivity compared to other chloropyridines. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
1346707-34-3 |
|---|---|
Molekularformel |
C10H14ClNS |
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
4-chloro-2-(2,2-dimethylpropylsulfanyl)pyridine |
InChI |
InChI=1S/C10H14ClNS/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
OYCNKYJCWCAXPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CSC1=NC=CC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)

![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)

![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
